(3R,4R)-4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide
Overview
Description
(3R,4R)-4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperidine ring, a thiadiazole moiety, and a pyrrolopyrimidine group, making it an interesting subject for research in chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary targets of the compound (3R,4R)-4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-amino)-N-(1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide are the Janus Associated Kinase 1 (JAK1) and Janus Associated Kinase 2 (JAK2) enzymes . These enzymes are non-receptor tyrosine kinases that play a crucial role in mediating signals via the JAK-STAT pathway .
Mode of Action
The compound (3R,4R)-4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-amino)-N-(1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide acts as a selective inhibitor of JAK1 and JAK2 . By inhibiting these enzymes, it disrupts the JAK-STAT signaling pathway, which is involved in various cellular processes, including cell growth and immune response .
Biochemical Pathways
The inhibition of JAK1 and JAK2 by (3R,4R)-4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-amino)-N-(1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide affects the JAK-STAT pathway . This pathway is responsible for transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, which triggers DNA transcription and activity in the cell .
Pharmacokinetics
Research into similar compounds suggests that they may have improved pharmacokinetic properties, making them suitable for the treatment of conditions such as rheumatoid arthritis .
Result of Action
The molecular and cellular effects of the action of (3R,4R)-4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-amino)-N-(1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide are primarily due to its inhibition of the JAK-STAT pathway . This can lead to a decrease in the activity of genes regulated by this pathway, potentially resulting in reduced inflammation and other effects beneficial for the treatment of diseases like rheumatoid arthritis .
Biochemical Analysis
Biochemical Properties
(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]-N-(1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. This compound has been shown to interact with enzymes such as Janus Associated Kinase 1 (JAK1) and Janus Associated Kinase 2 (JAK2), which are crucial in various signaling pathways . The nature of these interactions involves the binding of the compound to the active sites of these enzymes, thereby inhibiting their activity and modulating downstream signaling processes.
Cellular Effects
The effects of (3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]-N-(1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide on cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the proliferation of certain cancer cell lines by inducing apoptosis and reducing cell migration and invasion . Additionally, the compound affects the PI3K-Akt and RAS-MEK-ERK signaling pathways, which are vital for cell survival and proliferation .
Molecular Mechanism
At the molecular level, (3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]-N-(1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of target enzymes, leading to enzyme inhibition. This inhibition results in the downregulation of signaling pathways that are essential for cell growth and survival . Additionally, the compound can modulate gene expression by affecting transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]-N-(1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that the compound remains stable under specific conditions and retains its inhibitory activity over extended periods . Degradation products may form under certain conditions, which could influence its efficacy and safety in long-term applications.
Dosage Effects in Animal Models
The effects of (3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]-N-(1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]-N-(1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide is involved in various metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations involving cytochrome P450 enzymes . These metabolic processes can lead to the formation of active or inactive metabolites, which may influence the overall pharmacological profile of the compound.
Transport and Distribution
The transport and distribution of (3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]-N-(1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide within cells and tissues are mediated by specific transporters and binding proteins . The compound can cross cell membranes and accumulate in specific tissues, where it exerts its biological effects. The distribution pattern is influenced by factors such as lipophilicity, molecular size, and the presence of transport proteins.
Subcellular Localization
The subcellular localization of (3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]-N-(1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with target enzymes and signaling molecules . Additionally, post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, enhancing its efficacy and specificity.
Preparation Methods
The synthesis of (3R,4R)-4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide involves multiple steps, including the formation of the piperidine ring, the introduction of the thiadiazole group, and the attachment of the pyrrolopyrimidine moiety. The synthetic route typically starts with the preparation of the piperidine ring through a cyclization reaction. The thiadiazole group is then introduced via a nucleophilic substitution reaction, followed by the attachment of the pyrrolopyrimidine group through a coupling reaction. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Coupling Reactions: The pyrrolopyrimidine group can be introduced through coupling reactions using reagents like palladium catalysts.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
(3R,4R)-4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe to study biological processes involving piperidine, thiadiazole, and pyrrolopyrimidine groups.
Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar compounds include those with piperidine, thiadiazole, or pyrrolopyrimidine groups. Examples include:
Piperidine derivatives: Compounds like piperidine-4-carboxamide.
Thiadiazole derivatives: Compounds such as 2-amino-1,3,4-thiadiazole.
Pyrrolopyrimidine derivatives: Compounds like 4-amino-7H-pyrrolo[2,3-d]pyrimidine.
What sets (3R,4R)-4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide apart is its combination of these three functional groups, which may confer unique properties and applications.
Properties
IUPAC Name |
(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]-N-(1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N8OS/c1-10-4-6-24(16(25)21-15-22-20-9-26-15)7-12(10)23(2)14-11-3-5-17-13(11)18-8-19-14/h3,5,8-10,12H,4,6-7H2,1-2H3,(H,17,18,19)(H,21,22,25)/t10-,12+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHJVTMZYPQOWPS-PWSUYJOCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)NC4=NN=CS4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN(C[C@@H]1N(C)C2=NC=NC3=C2C=CN3)C(=O)NC4=NN=CS4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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